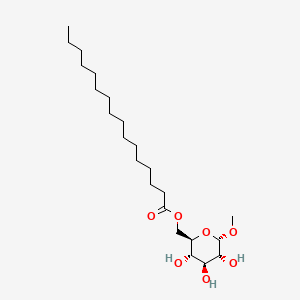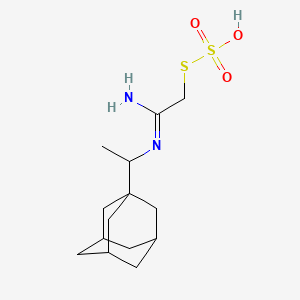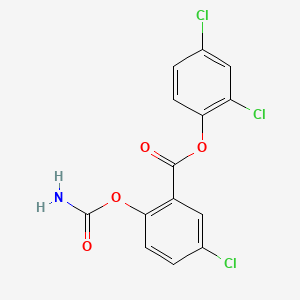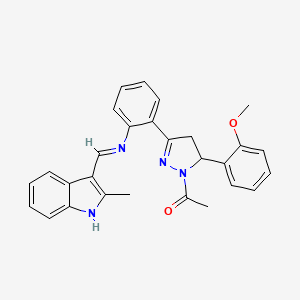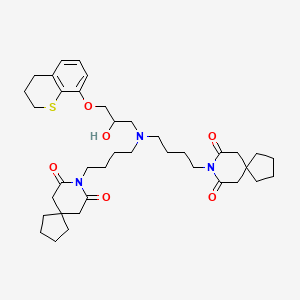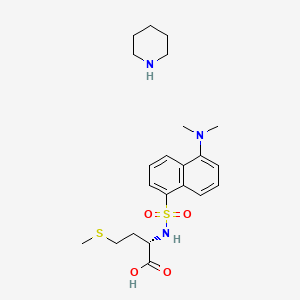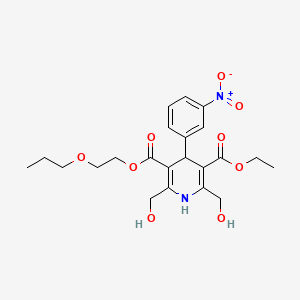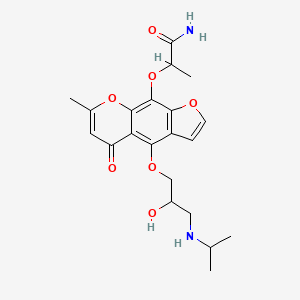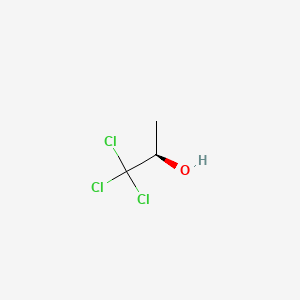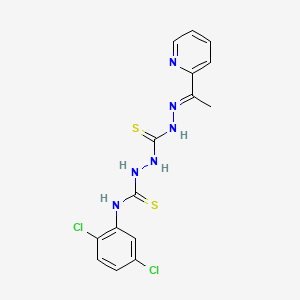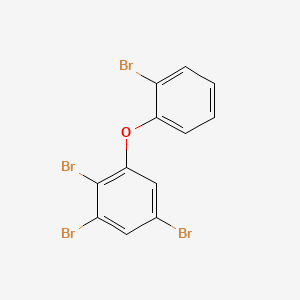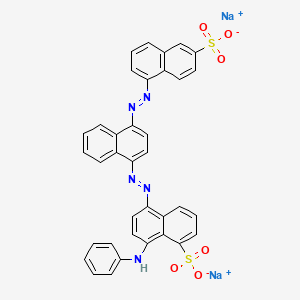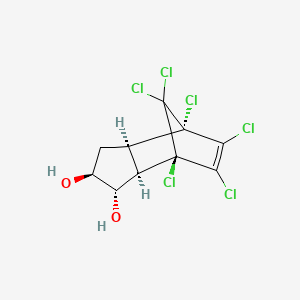
4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)- is a complex organic compound characterized by its unique structure and multiple chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)- typically involves multiple steps, starting from simpler organic molecules. The process often includes halogenation reactions to introduce chlorine atoms and cyclization reactions to form the methano-indene structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Methano-1H-indene, octahydro-
- 4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-
- Dicyclopentadiene
Uniqueness
4,7-Methano-1H-indene-1,2-diol, 4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-, (1alpha,2beta,3aalpha,4beta,7beta,7aalpha)- stands out due to its specific arrangement of chlorine atoms and the presence of the methano-indene structure. This unique combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
63230-57-9 |
|---|---|
Molecular Formula |
C10H8Cl6O2 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
(1R,2R,3S,4S,6R,7S)-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]dec-8-ene-3,4-diol |
InChI |
InChI=1S/C10H8Cl6O2/c11-6-7(12)9(14)4-2(1-3(17)5(4)18)8(6,13)10(9,15)16/h2-5,17-18H,1H2/t2-,3+,4-,5-,8+,9-/m1/s1 |
InChI Key |
OTDMVQVJWUGAOM-OESJLNMISA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]1O)O)[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1C2C(C(C1O)O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


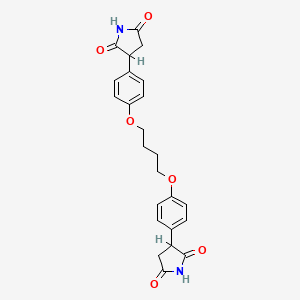
![[(3S)-2,2,4-trimethyl-3-pentanoyloxypentyl] dodecanoate](/img/structure/B12716642.png)
